molecular formula C9H13N3O4S B084405 2-Thiocytidine CAS No. 13239-97-9

2-Thiocytidine

Cat. No. B084405
CAS RN: 13239-97-9
M. Wt: 259.28 g/mol
InChI Key: RHFUOMFWUGWKKO-XVFCMESISA-N
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Description

2-Thiocytidine is a thionucleoside that naturally occurs in transfer ribonucleic acids. It has garnered attention in various fields such as drug research and nanotechnology. The compound is characterized by the replacement of the oxygen atom at the second position of cytidine with a sulfur atom, which significantly alters its chemical properties .

Scientific Research Applications

2-Thiocytidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of modified nucleosides and nucleotides, which are important in the study of nucleic acid chemistry.

    Biology: this compound is incorporated into transfer ribonucleic acids, where it plays a role in the stability and function of ribonucleic acids.

    Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: this compound is used in the development of sensors and nanomaterials due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 2-Thiocytidine involves its incorporation into nucleic acids, where it can influence the structure and function of ribonucleic acids. The sulfur atom at the second position enhances the compound’s ability to form hydrogen bonds and interact with metal ions, which can affect the stability and reactivity of ribonucleic acids. This modification can lead to changes in gene expression and protein synthesis .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

There are novel synthetic routes to 3′-thiocytidylates and their polymers proposed by a retired chemist . These could be of biochemical and pharmacological interest and might fill a gap in prebiotic/origin of life chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiocytidine can be synthesized through the reaction of cytidine with sulfur-containing reagents. One common method involves the use of Lawesson’s reagent, which facilitates the thionation of cytidine under mild conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the selective formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Thiocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Thiocytidine is unique compared to other nucleoside analogs due to the presence of the sulfur atom at the second position. Similar compounds include:

The uniqueness of this compound lies in its specific sulfur modification, which imparts distinct chemical and biological properties that are not observed in its analogs .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFUOMFWUGWKKO-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=S)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157516
Record name 2-Thiocytidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13239-97-9
Record name 2-Thiocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13239-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiocytidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiocytidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-thiocytidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-Thiocytidine (s2C) and where is it found?

A1: this compound (s2C) is a modified nucleoside found exclusively in transfer RNA (tRNA) across various organisms. [, ] It is a pyrimidine nucleoside where a sulfur atom replaces the oxygen atom at position 2 of the cytidine base. [, ] While found in all domains of life, bacteria generally contain a higher proportion of s2C compared to other organisms. []

Q2: What makes the presence of this compound in tRNA significant?

A2: The unique presence of s2C, and other thionucleosides, exclusively in tRNA suggests a significant role in the intricate processes of translation and its regulation. [] They are believed to contribute to the efficiency and accuracy of translation by influencing codon-anticodon interactions during protein synthesis. [, ]

Q3: How does this compound affect codon recognition in tRNA?

A3: Studies using Escherichia coli tRNAArg1 ICG and tRNAArg2 ICG, which differ only in the presence or absence of s2C32, demonstrate that this modification restricts codon recognition to the more common CGU and CGC codons, rather than the rare CGA codon. [] This suggests s2C32 contributes to the fine-tuning of codon recognition by specific tRNAs. []

Q4: What is the significance of position 32 in tRNA with respect to this compound?

A4: In E. coli and Salmonella enterica serovar Typhimurium, s2C is primarily found at position 32. [] Deletion of the ttcA gene in S. enterica, responsible for s2C32 formation, reveals its importance in A-site selection for Arg-tRNAmnm5UCUArg at the AGG codon, but not for Arg-tRNAICGArg at CGN codons. [] This highlights the specific role of s2C32 in modulating codon-anticodon interactions.

Q5: Does the absence of this compound impact the growth of bacteria?

A5: Research indicates that deleting the ttcA gene in S. enterica, resulting in the absence of s2C, does not negatively affect the growth rate compared to the wild-type strain. [] This suggests that despite its role in modulating codon recognition, the absence of s2C might not be lethal under normal growth conditions. []

Q6: Can you elaborate on the biosynthesis of this compound in bacteria?

A6: In bacteria like E. coli and S. enterica, the formation of s2C relies on a cysteine desulfurase enzyme, IscS, which initiates the process by mobilizing sulfur from cysteine. [, ] This sulfur is then transferred via a pathway that requires the participation of iron-sulfur cluster proteins, ultimately leading to the thiolation of cytidine in tRNA. [, , ]

Q7: Are there specific enzymes involved in this compound biosynthesis?

A7: Yes, the ttcA gene in bacteria encodes for the TtcA protein, which is directly involved in s2C biosynthesis. [] This protein family is characterized by the presence of a PP-loop and a conserved Cys-X1-X2-Cys motif, essential for its function. [] Mutations within this motif have been shown to abolish s2C formation. []

Q8: How do mutations in IscS affect this compound formation?

A8: Studies on S. enterica reveal that alterations in the IscS protein, particularly in its C-terminal region, can specifically impact ms2io6A formation while leaving the biosynthesis of other thionucleosides relatively unaffected. [] This suggests that while IscS plays a central role in sulfur mobilization for thionucleoside biosynthesis, specific regions within the protein might exhibit selectivity towards different pathways. []

Q9: Can this compound be incorporated into tRNA in vitro?

A9: Yes, studies demonstrate that tRNA nucleotidyl transferase can incorporate s2C into tRNA in vitro. [, ] For instance, s2C can be incorporated into yeast tRNAPhe-A73-C74, resulting in tRNAPhe-A73-C74-s2C75, which can be further extended to tRNAPhe-A73-C74-s2C75-A76. []

Q10: What happens when this compound in tRNA interacts with p-hydroxymercuribenzoate?

A10: The sulfur atom in s2C provides a specific binding site for p-hydroxymercuribenzoate. Studies show a 1:1 complex formation between tRNAPhe containing s2C and p-hydroxymercuribenzoate with a dissociation constant (Kd) of 8.7 μM. [] This interaction highlights the potential for using s2C as a site-specific modification for introducing labels or probes into tRNA molecules. []

Q11: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C9H13N3O4S, and its molecular weight is 259.28 g/mol.

Q12: Is there spectroscopic data available for this compound?

A12: Yes, this compound and its derivatives have been characterized using various spectroscopic methods:

    Q13: How is this compound synthesized?

    A13: Several synthetic methods are available for preparing this compound and its derivatives:

      Q14: What is the significance of the sulfur atom in this compound's reactivity?

      A14: The sulfur atom in s2C plays a crucial role in its reactivity. Its presence increases the nucleophilicity of the molecule, making it more susceptible to alkylation reactions compared to its oxygen analogue, cytidine. [, ]

      Q15: Can this compound be used for site-specific labeling of tRNA?

      A15: Yes, the unique reactivity of the sulfur atom in s2C makes it an attractive target for site-specific labeling of tRNA. [] By incorporating s2C into tRNA, researchers can introduce various labels or probes, such as fluorescent tags or spin labels, through alkylation reactions. [, , ]

      Q16: How does the presence of this compound affect the properties of polynucleotides?

      A16: Incorporating s2C into polynucleotides can significantly alter their biophysical properties:

        Q17: What are the potential applications of this compound and its derivatives?

        A17: The unique properties of s2C and its derivatives make them attractive candidates for various applications:

          Q18: Are there known resistance mechanisms to this compound-based compounds?

          A18: While specific resistance mechanisms to s2C-based compounds haven't been extensively studied, it is known that alterations in viral reverse transcriptase can lead to resistance against thiolated polynucleotides. [] Further research is needed to fully elucidate resistance mechanisms and develop strategies to overcome them.

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